molecular formula C25H26F5NO8 B1526763 2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 1324007-10-4

2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No. B1526763
M. Wt: 563.5 g/mol
InChI Key: NHBPGMASABKYSZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pentafluorophenyl group, a formylphenyl group, and a tetraoxapentadecan-15-oate group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pentafluorophenyl group, the formylphenyl group, and the tetraoxapentadecan-15-oate group. These groups would then need to be combined in the correct order to form the final compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pentafluorophenyl group would likely contribute to the overall stability of the molecule, while the formylphenyl group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pentafluorophenyl group could potentially increase the compound’s stability and resistance to degradation .

Scientific Research Applications

Fluorescence Sensing

The research by Kim and Ahn (2008) in "The Journal of Organic Chemistry" demonstrates the application of o-(carboxamido)trifluoroacetophenones, which contain fluorophores like pentathiophene, in fluorescence "turn-on" sensing of carboxylate anions. This sensing mechanism is facilitated by fluorescence enhancement upon binding carboxylate anions, particularly noticeable in the terthiophene derivative with a significant enhancement factor. This principle highlights the use of compounds like 2,3,4,5,6-Pentafluorophenyl derivatives in sensitive fluorescence-based detection technologies (Kim & Ahn, 2008).

Synthesis and Characterization of Complex Structures

Schier et al. (2000) in "Inorganic Chemistry" explored the synthesis and structural characterization of complex molecules, providing insights into the intricate chemistry of fluorinated compounds. Their work demonstrates the potential of such compounds in forming diverse and complex molecular structures, which can be essential in material science and chemical synthesis (Schier et al., 2000).

Material Science and Polymer Research

In the field of material science, Spiliopoulos and Mikroyannidis (1996) in "Macromolecules" described the synthesis of rigid-rod polyamide, polyimides, and polyazomethine, which include derivatives of 2,3,4,5,6-Pentafluorophenyl. This research underscores the importance of such compounds in developing new materials with unique properties like solubility, thermal stability, and potential applications in various industrial and technological sectors (Spiliopoulos & Mikroyannidis, 1996).

Catalysis and Chemical Reactions

The study of catalysts involving fluorinated compounds, as investigated by Hatay et al. (2010) in the "Journal of the American Chemical Society," shows the utility of such compounds in facilitating specific chemical reactions. Their work on the oxygen reduction catalyzed by a fluorinated porphyrin demonstrates the potential applications of 2,3,4,5,6-Pentafluorophenyl derivatives in catalysis, which is crucial in various chemical processes (Hatay et al., 2010).

Electrochemistry and Battery Technology

In the realm of electrochemistry, Weng et al. (2011) in the "Journal of Power Sources" illustrated the use of highly fluorinated esters as functional additives in lithium-ion batteries. Their work indicates the relevance of fluorinated compounds in enhancing the performance and safety of energy storage technologies (Weng et al., 2011).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its concentration, the route of exposure, and individual susceptibility. Proper safety precautions should always be taken when handling this or any other chemical compound .

Future Directions

The potential future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound were found to have interesting biological activity, it could be further studied as a potential drug candidate .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F5NO8/c26-19-20(27)22(29)24(23(30)21(19)28)39-18(33)5-7-35-9-11-37-13-14-38-12-10-36-8-6-31-25(34)17-3-1-16(15-32)2-4-17/h1-4,15H,5-14H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPGMASABKYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate
Reactant of Route 2
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2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate
Reactant of Route 3
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2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate
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2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate
Reactant of Route 5
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2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate
Reactant of Route 6
Reactant of Route 6
2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate

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